PNMT Inhibition Profile: A Benchmark for Minimizing Epinephrine Synthesis Interference
2-(2,3-Dimethylphenyl)propan-2-amine exhibits exceptionally weak inhibition of phenylethanolamine N‑methyltransferase (PNMT), with a Ki of 1.11 × 10⁶ nM (1110 µM) [1]. In stark contrast, the structurally related phenylethylamine core (Ki = 854 µM) and conformationally restricted analogs such as 2‑aminotetralin (Ki = 6.8 µM) are significantly more potent PNMT inhibitors [2]. This represents a 130‑fold reduction in PNMT affinity compared to the closest related phenylethylamine scaffold, and a >160‑fold reduction compared to the 2‑aminotetralin core. For applications where minimizing inadvertent modulation of epinephrine synthesis is critical, 2-(2,3-dimethylphenyl)propan-2-amine provides a cleaner pharmacological background than many congeneric amines.
| Evidence Dimension | PNMT inhibition affinity (Ki) |
|---|---|
| Target Compound Data | 1110 µM (1.11 × 10⁶ nM) |
| Comparator Or Baseline | Phenylethylamine (Ki = 854 µM); 2‑Aminotetralin (2AT, Ki = 6.8 µM) |
| Quantified Difference | Target compound is 1.3‑fold weaker than phenylethylamine and 163‑fold weaker than 2AT |
| Conditions | In vitro radiochemical assay using bovine PNMT |
Why This Matters
This low PNMT activity reduces the risk of confounding off‑target effects on epinephrine biosynthesis, a critical factor in neuroscience and cardiovascular research applications.
- [1] BindingDB. BDBM50367284: 2-(2,3-Dimethylphenyl)propan-2-amine. Ki = 1.11E+6 nM against PNMT. View Source
- [2] Grunewald GL, et al. Conformational and steric aspects of phenylethanolamine and phenylethylamine analogues as substrates or inhibitors of phenylethanolamine N-methyltransferase. Mol Pharmacol. 1989 Jan;35(1):93-100. PMID: 2913486. View Source
